

Metabolomic Analysis of Ertugliflozin Treatment in Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B3433122

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These application notes provide a comprehensive overview of the metabolic effects of **Ertugliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in preclinical animal models. This document includes quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Ertugliflozin is an oral SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus. [1] Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. [2] Beyond its glucose-lowering effects, preclinical studies in animal models have demonstrated that **Ertugliflozin** elicits significant metabolic reprogramming, particularly within the heart, suggesting a potential mechanism for its observed cardiovascular benefits. [3][4] This document outlines the methodologies used to investigate these metabolic changes and presents the key quantitative findings.

Quantitative Data Summary

The following tables summarize the quantitative data from metabolomics and physiological analyses of **Ertugliflozin** treatment in various animal models.

Table 1: Animal Model and **Ertugliflozin** Treatment Regimen

Parameter	Details	Reference
Animal Model	20-week-old male C57BL/6J mice with transverse aortic constriction (TAC) induced cardiac hypertrophy	[3]
	8-week-old male C57BL/6J mice with high-fat, high-sucrose (HFHS) diet-induced diabetic cardiomyopathy	[5]
Drug	Ertugliflozin	[3][5]
Dosage	225 mg/kg in chow diet	[3]
0.5 mg/g of diet	[5]	
Duration of Treatment	10 weeks	[3]
4 weeks (administered during the last month of a 6-month diet)	[5]	
Control Groups	Sham-operated or vehicle-treated animals on the respective diets	[3][5]

Table 2: Key Metabolic and Physiological Changes with **Ertugliflozin** Treatment

Parameter	Change Observed	Animal Model	Reference
Cardiac Metabolites			
Fatty Acids	Increased abundance	TAC-induced hypertrophy mice	[3]
Tricarboxylic Acid (TCA) Cycle Metabolites	Increased abundance (specifically succinate was significantly induced)	TAC-induced hypertrophy mice	[3][6]
ATP	Increased abundance	TAC-induced hypertrophy mice	[3]
Phosphocreatine (PCr)/ATP ratio	Normalized in HFHS hearts	HFHS diet-induced diabetic cardiomyopathy mice	[5]
Cardiac Signaling			
Insulin Signaling	Reduced	TAC-induced hypertrophy mice	[3]
AMP-activated protein kinase (AMPK) Signaling	Increased	TAC-induced hypertrophy mice	[3]
Mechanistic Target of Rapamycin (mTOR) Signaling	Reduced	TAC-induced hypertrophy mice	[3]
Physiological Parameters			
Left Ventricular Function	Improved	TAC-induced hypertrophy mice	[3]
Myocardial Fibrosis	Reduced	TAC-induced hypertrophy mice	[3]
Glucose Tolerance	Improved	TAC-induced hypertrophy mice	[6]

Ketone Body Concentrations	Increased	TAC-induced hypertrophy mice	[6]
Myocardial Intracellular Sodium ([Na ⁺] _i)	Decreased to control levels	HFHS diet-induced diabetic cardiomyopathy mice	[5]

Experimental Protocols

Animal Model of Cardiac Hypertrophy and Ertugliflozin Treatment

This protocol describes the induction of cardiac hypertrophy in mice and subsequent treatment with **Ertugliflozin**.

Materials:

- 20-week-old C57BL/6J mice
- **Ertugliflozin**
- Chow diet
- Surgical instruments for transverse aortic constriction (TAC)
- Anesthesia (e.g., isoflurane)

Procedure:

- Induce cardiac hypertrophy in mice via transverse aortic constriction (TAC) surgery as previously described. Sham-operated animals will serve as controls.
- Following surgery, randomize mice to receive either a standard chow diet or a chow diet containing **Ertugliflozin** (225 mg/kg).
- Maintain the treatment for 10 weeks.
- Monitor animal health and body weight regularly.

- At the end of the treatment period, euthanize the animals and harvest cardiac tissue for metabolomic and further molecular analysis. Snap-freeze tissue in liquid nitrogen and store at -80°C.

Targeted Metabolomics of Cardiac Tissue

This protocol provides a general workflow for the analysis of specific metabolites in cardiac tissue using mass spectrometry.

Materials:

- Frozen cardiac tissue (~50 mg)
- Methanol, water, and chloroform (LC-MS grade)
- Internal standards
- Homogenizer
- Centrifuge
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Metabolite Extraction:
 - Weigh approximately 50 mg of frozen cardiac tissue.
 - Add ice-cold 80% methanol containing internal standards.
 - Homogenize the tissue using a mechanical homogenizer.
 - Incubate on ice for 30 minutes to precipitate proteins.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant for analysis.

- LC-MS Analysis:
 - Inject the extracted metabolites into an LC-MS system.
 - Separate metabolites using a suitable chromatography column (e.g., C18 for reverse-phase or a HILIC column for polar metabolites).
 - Detect and quantify metabolites using a mass spectrometer operating in a targeted mode (e.g., selected reaction monitoring, SRM).
- Data Analysis:
 - Integrate peak areas for each targeted metabolite.
 - Normalize the data to the internal standard and tissue weight.
 - Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences between treatment groups.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps for analyzing the protein expression levels of key signaling molecules.

Materials:

- Frozen cardiac tissue
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus
- PVDF membranes
- Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR)

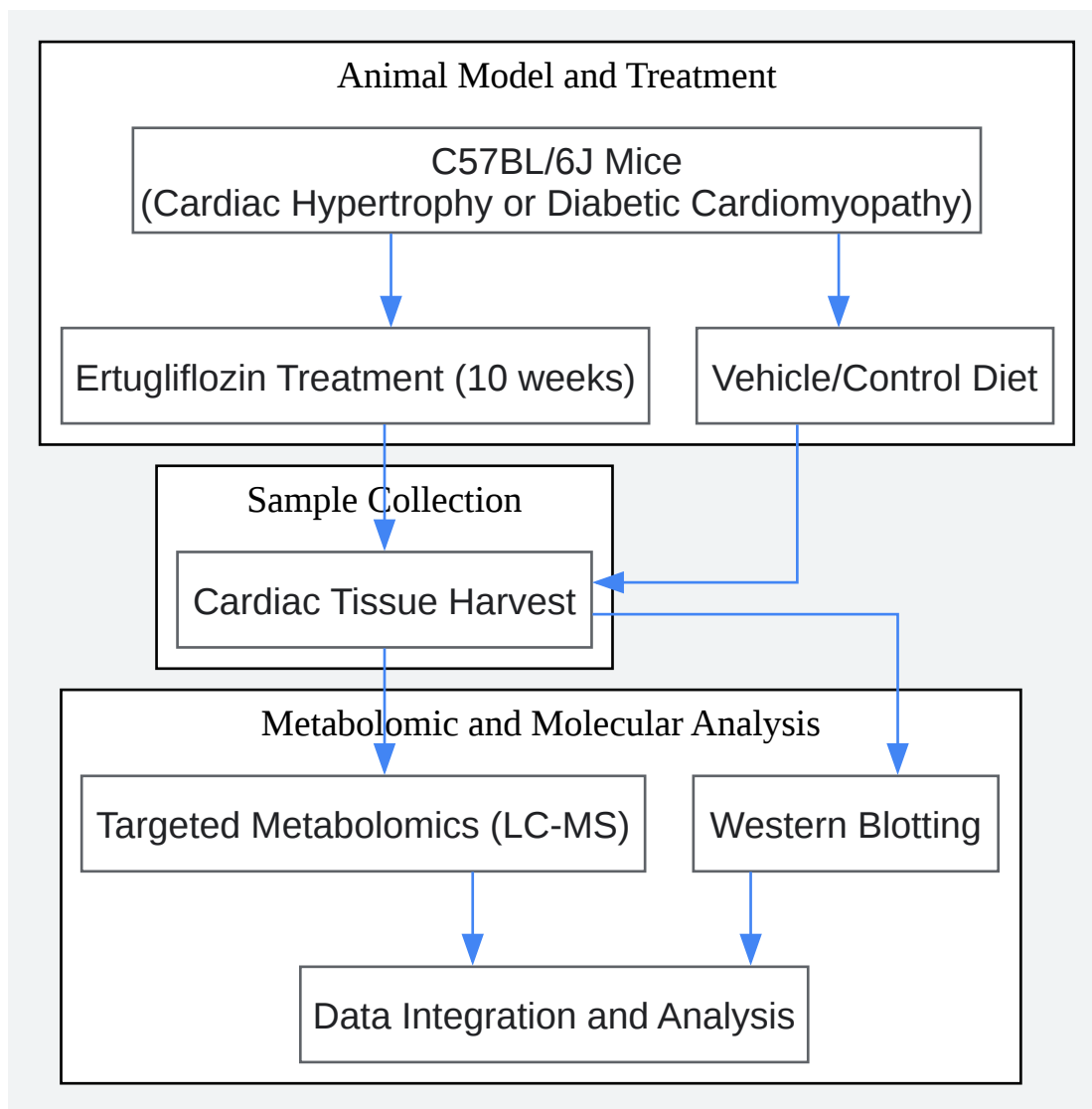
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction:
 - Homogenize frozen cardiac tissue in ice-cold RIPA buffer.
 - Centrifuge to pellet cellular debris and collect the supernatant.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature protein lysates and separate them on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis:
 - Quantify band intensities using densitometry software.
 - Normalize the expression of target proteins to a loading control (e.g., GAPDH or β -actin).

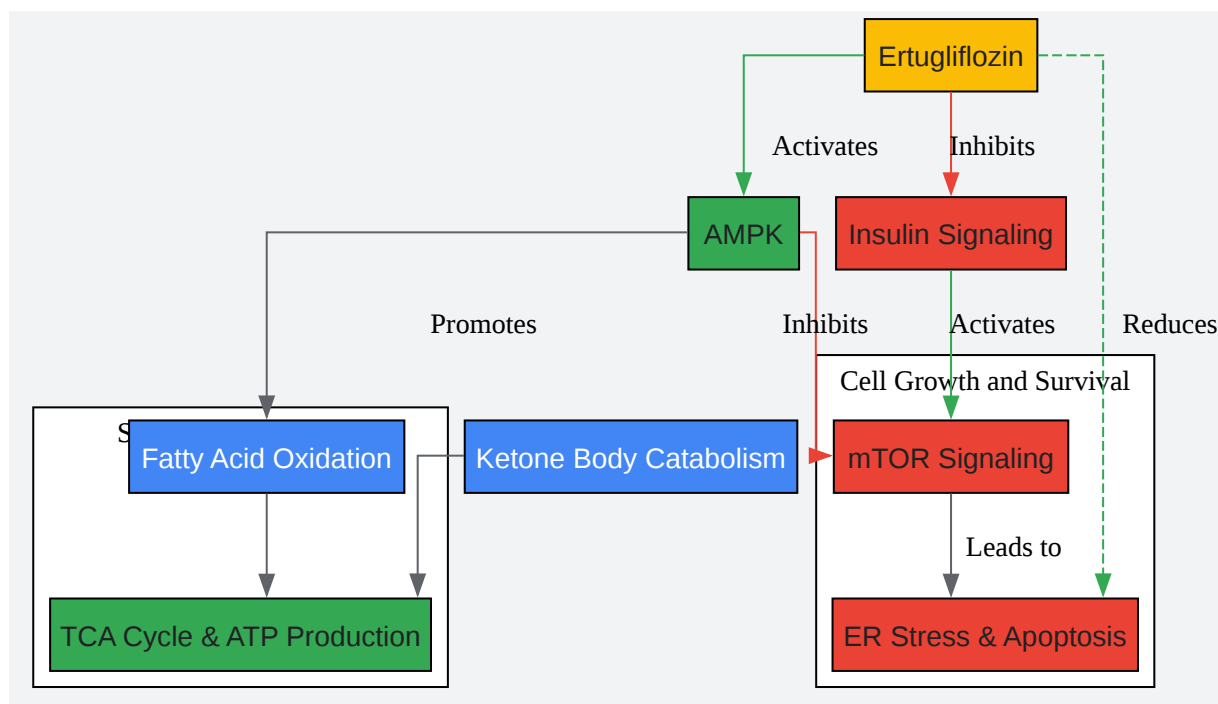
Visualizations

Signaling Pathways and Experimental Workflow



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Caption: Experimental workflow for metabolomics analysis of **Ertugliflozin** in animal models.



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Caption: **Ertugliflozin's** impact on cardiac signaling pathways.

Conclusion

The metabolomic analysis of **Ertugliflozin** treatment in animal models reveals a significant shift in cardiac energy metabolism. **Ertugliflozin** promotes a switch towards the utilization of fatty acids and ketone bodies, increases ATP production, and modulates key signaling pathways such as AMPK and mTOR. These metabolic changes are associated with improved cardiac function and reduced pathology in models of heart disease. The protocols and data presented here provide a framework for further investigation into the metabolic effects of SGLT2 inhibitors and their potential therapeutic applications beyond glycemic control.

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